molecular formula C15H18N4O B1242933 1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL

1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL

Cat. No.: B1242933
M. Wt: 270.33 g/mol
InChI Key: ZAPSNGHNEPUZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL is a compound that belongs to the class of imidazoquinolines. Imidazoquinolines are known for their diverse biological activities, including antiviral, anticancer, and immunomodulatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL typically involves the construction of the imidazoquinoline core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and process intensification techniques to improve reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as an antiviral, anticancer, and immunomodulatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulating immune responses or inhibiting viral replication . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

1-(4-amino-2-methylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C15H18N4O/c1-9-17-12-13(19(9)8-15(2,3)20)10-6-4-5-7-11(10)18-14(12)16/h4-7,20H,8H2,1-3H3,(H2,16,18)

InChI Key

ZAPSNGHNEPUZEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N

Synonyms

4-amino-alpha,alpha,2-trimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
S 27609
S-27609

Origin of Product

United States

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